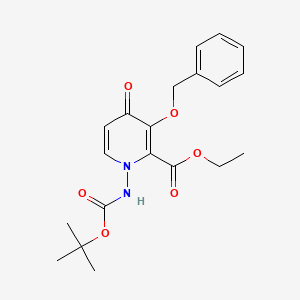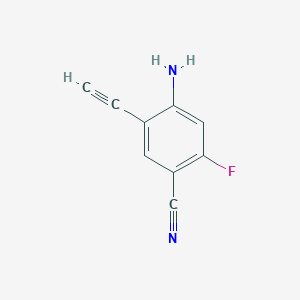![molecular formula C21H27N3O2 B8089527 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8089527.png)
1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
Descripción general
Descripción
1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate is a compound of significant interest in the field of medicinal chemistry. It is known for its potential therapeutic applications, particularly in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD). This compound is a long-acting muscarinic antagonist, which means it can block the action of acetylcholine on muscarinic receptors, leading to bronchodilation and improved airflow in patients with respiratory conditions .
Métodos De Preparación
The synthesis of 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate involves several key steps. One common synthetic route includes the reaction of biphenyl-2-ylcarbamic acid with 1-(2-(methylamino)ethyl)piperidine under specific conditions to form the desired ester. The reaction typically requires the use of coupling agents and solvents to facilitate the formation of the carbamate bond .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Análisis De Reacciones Químicas
1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of carbamate chemistry and reaction mechanisms.
Biology: The compound is studied for its interactions with muscarinic receptors and its effects on cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate involves its interaction with muscarinic receptors in the respiratory system. By binding to these receptors, the compound blocks the action of acetylcholine, a neurotransmitter that causes bronchoconstriction. This leads to relaxation of the bronchial muscles and improved airflow in patients with respiratory conditions . The molecular targets involved include the M3 muscarinic receptors, which are primarily responsible for mediating bronchoconstriction .
Comparación Con Compuestos Similares
1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate can be compared with other similar compounds, such as:
Tiotropium: Another long-acting muscarinic antagonist used in the treatment of COPD.
Glycopyrronium: A muscarinic antagonist with similar bronchodilatory effects but different pharmacokinetic properties.
Aclidinium: A compound with a similar mechanism of action but a shorter duration of effect.
The uniqueness of 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate lies in its high selectivity for the M3 muscarinic receptors and its long duration of action, making it a promising candidate for once-daily dosing in the treatment of respiratory diseases .
Propiedades
IUPAC Name |
[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-22-13-16-24-14-11-18(12-15-24)26-21(25)23-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-10,18,22H,11-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDAVUJVUPXLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8089444.png)


![4H-Benzo[d][1,3]oxazin-4-one](/img/structure/B8089481.png)






![6-Bromo-2-ethoxybenzo[d]thiazole](/img/structure/B8089537.png)

![5-Bromo-4,6-dimethoxybenzo[d][1,3]dioxole](/img/structure/B8089549.png)

